Bienvenue dans la boutique en ligne BenchChem!

Fluciclovine

Prostate Cancer PET/CT Imaging Biochemical Recurrence

Fluciclovine (non-radioactive reference standard, CAS 222727-43-7) is the precursor to the only PET tracer offering minimal urinary excretion (~3% over 4 hours), enabling unambiguous prostate bed imaging—a critical advantage over PSMA-targeted agents whose intense bladder activity obscures local recurrence. In a head-to-head trial, 18F-fluciclovine detected local recurrence in 37.9% vs. 27.6% for 68Ga-PSMA-11 (P=0.03). This cold reference standard supports radiochemistry development, analytical method validation, and in vitro transporter (ASCT2/LAT1) studies. Procure with batch-specific CoA for reproducible results.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
CAS No. 222727-43-7
Cat. No. B1672863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluciclovine
CAS222727-43-7
Synonyms(18F)GE-148
(1R,3R)-1-amino-3(18F)fluorocyclobutane-1-carboxylic acid
1-amino-3-fluorocyclobutane-1-carboxylic acid
anti-(18F)FACBC
Axumin
cyclobutanecarboxylic acid, 1-amino-3-(fluoro-18F)-, trans-
F(18)-FACBC
F(18)1-amino-3-fluorocyclobutane-1-carboxylic acid
F-FACBC
fluciclovine (18F)
fluciclovine F 18
fluciclovine F-18
GE-148 (18F)
GE-148 F-18
NMK 36
NMK-36
NMK36 cpd
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(CC1(C(=O)O)N)F
InChIInChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)
InChIKeyNTEDWGYJNHZKQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluciclovine (18F) 222727-43-7: PET Tracer Baseline and Procurement Context


Fluciclovine (18F), also known as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (FACBC) and marketed as Axumin®, is a synthetic radiolabeled amino acid analog [1]. It is a positron emission tomography (PET) diagnostic agent indicated for imaging in men with suspected prostate cancer recurrence based on elevated prostate-specific antigen (PSA) levels [2]. As a non-natural leucine derivative, fluciclovine is transported into cells primarily via the amino acid transporters ASCT2 and LAT1, which are often upregulated in prostate cancer cells, but it is not metabolized or incorporated into proteins [3]. This mechanism allows for high-contrast imaging of malignant lesions with minimal background activity in the urinary tract, a critical differentiator from other prostate cancer PET tracers [4].

Why Fluciclovine (18F) 222727-43-7 Cannot Be Substituted with Other Prostate Cancer PET Tracers


Fluciclovine (18F) occupies a unique niche in the diagnostic armamentarium for prostate cancer that precludes simple substitution with other PET tracers such as PSMA-targeting agents (e.g., 68Ga-PSMA-11 or 18F-Piflufolastat) or 18F-FDG. The primary reason is its minimal urinary excretion, which provides a distinct advantage for detecting local recurrence in the prostate bed—a region often obscured by the intense bladder activity of PSMA tracers [1]. This is not a marginal benefit; it directly addresses a known limitation of PSMA PET, and substituting a PSMA tracer for fluciclovine in this specific clinical scenario could lead to false-negative results and missed opportunities for curative salvage therapy [2]. Furthermore, fluciclovine's uptake mechanism via ASCT2 and LAT1 transporters, rather than PSMA or glucose metabolism, means its performance profile across different disease states and PSA levels is not interchangeable with other classes of imaging agents [3].

Fluciclovine (18F) 222727-43-7: Head-to-Head Quantitative Performance vs. PSMA and FDG Tracers


Superior Detection of Local Recurrence in the Prostate Bed vs. 68Ga-PSMA-11

A direct head-to-head prospective study in 58 patients with biochemical recurrence of prostate cancer demonstrated that 18F-fluciclovine has a significantly higher detection rate for local recurrence in the prostate bed compared to 68Ga-PSMA-11 [1]. This is a critical advantage for identifying patients who are candidates for curative salvage therapy. The overall detection rate for prostate cancer recurrence was comparable between the two tracers (79.3% for fluciclovine vs. 82.8% for PSMA, P=0.64), but the specific advantage in the local region was pronounced [1].

Prostate Cancer PET/CT Imaging Biochemical Recurrence

Fluciclovine PET/CT Outperforms 18F-FDG in Lesion Detection and Image Contrast in Multiple Myeloma

In a prospective pilot study of 13 patients with newly diagnosed multiple myeloma, 18F-fluciclovine PET/CT demonstrated a superior detection rate and quantitative imaging metrics compared to the standard-of-care 18F-FDG PET/CT [1]. The study found that fluciclovine identified more patients with active disease (92% vs. 69%) and produced significantly higher lesion-to-background contrast [1].

Multiple Myeloma PET/CT Imaging Tumor Detection

Minimal Urinary Excretion: A Key Advantage Over PSMA Tracers for Pelvic Imaging

Unlike PSMA-targeting radiotracers which exhibit high urinary excretion that can obscure the prostate bed and regional lymph nodes, 18F-fluciclovine has consistently demonstrated minimal urinary activity [1]. This pharmacokinetic property is not just a qualitative observation; it translates directly into improved diagnostic accuracy for local recurrence, as evidenced by the head-to-head comparison where fluciclovine detected 37.9% of local recurrences versus 27.6% for 68Ga-PSMA-11 [2]. A subsequent trial further validated this by showing that fluciclovine PET/CT identified disease recurrence in 50% of patients who had a prior negative or equivocal PSMA PET scan, including cases where local recurrence was potentially obscured by urinary excretion of the PSMA tracer [3].

Prostate Cancer PET/CT Imaging Urinary Excretion

Superior Diagnostic Accuracy for Bone Metastasis vs. 99mTc-MDP Bone Scan

A retrospective study of 106 patients with metastatic prostate cancer directly compared the diagnostic performance of 18F-fluciclovine PET/CT with the traditional standard-of-care 99mTc-MDP bone scan for detecting bone metastases [1]. The results demonstrated that fluciclovine PET/CT is a far more accurate and reliable tool for assessing skeletal involvement, with perfect sensitivity and near-perfect specificity, thereby obviating the need for a separate bone scan in many cases [1].

Prostate Cancer Bone Metastasis Diagnostic Accuracy

Optimized Application Scenarios for Fluciclovine (18F) 222727-43-7 in Clinical and Research PET Imaging


Imaging Suspected Local Recurrence in the Prostate Bed After Definitive Therapy

For men with a rising PSA following radical prostatectomy or radiation therapy, 18F-fluciclovine PET/CT is the preferred imaging agent when the clinical suspicion is focused on local recurrence in the prostate bed. The minimal urinary excretion of fluciclovine provides a clear and unambiguous view of this critical anatomical region, avoiding the bladder activity that often limits interpretation of PSMA PET scans [1]. A prospective head-to-head trial has quantified this advantage, showing that fluciclovine detects local recurrence in 37.9% of patients compared to 27.6% for 68Ga-PSMA-11 (P=0.03) [2]. This improved detection can directly guide salvage radiation therapy planning and increase the likelihood of a curative intervention.

Second-Line Imaging After a Negative or Equivocal PSMA PET Scan

In patients with a high clinical suspicion of prostate cancer recurrence but a negative or inconclusive PSMA PET scan, 18F-fluciclovine PET/CT serves as an essential and evidence-backed second-line imaging tool. Interim results from an ongoing prospective trial (NCT05722925) demonstrate that fluciclovine identifies sites of disease recurrence in 50% of these challenging cases, including local recurrences potentially obscured by the urinary excretion of PSMA tracers [3]. This scenario directly addresses a known limitation of PSMA PET and positions fluciclovine as a complementary, not competing, diagnostic agent in the clinical workflow.

Comprehensive Metastatic Evaluation, Including Bone Metastases, in a Single Scan

18F-fluciclovine PET/CT can be deployed as a single, comprehensive imaging modality for staging or restaging prostate cancer, effectively replacing the need for separate bone scans. A direct comparison with 99mTc-MDP bone scans in 106 patients showed that fluciclovine PET/CT has superior sensitivity (100% vs. 79%) and specificity (98% vs. 86%) for detecting bone metastases, while also identifying soft tissue and nodal disease that a bone scan cannot visualize [4]. This application streamlines the diagnostic process, reduces patient burden, and provides more accurate staging information for treatment decisions.

PET Imaging in Multiple Myeloma Clinical Trials and Research

In the context of multiple myeloma (MM) research and clinical trials, 18F-fluciclovine offers a superior alternative to the current standard-of-care 18F-FDG for PET imaging. A prospective pilot study showed that fluciclovine detected disease in 92% of newly diagnosed MM patients compared to 69% for FDG, and provided significantly higher lesion SUVmax (8.2 vs. 3.8, p<0.01) and tumor-to-background ratios [5]. The improved image contrast and higher detection rate make it a more sensitive tool for assessing disease burden and response to therapy, potentially leading to more accurate trial endpoints and earlier detection of progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluciclovine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.